REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([C:10]([OH:12])=[O:11])[C:2]1=2.[Br:13]Br.O>C(O)(=O)C.[Fe]>[Br:13][C:7]1[CH:8]=[C:9]([C:10]([OH:12])=[O:11])[C:2]2[O:1][CH2:5][CH2:4][C:3]=2[CH:6]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(CC1)C=CC=C2C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling in the freezer for 11/2 hours the product
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was collected on a filter
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(OCC2)C(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 50.3% | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |